(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a benzothiazole-derived compound featuring a Z-configuration imine group, a 3-allyl substituent, and a 4-fluoro modification on the benzothiazole ring. The cyclopropanecarboxamide moiety is attached via an ylidene linkage, contributing to its unique electronic and steric properties. The fluorine atom and cyclopropane ring likely enhance metabolic stability and influence intermolecular interactions, making it a candidate for further pharmacological or agrochemical exploration.
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h2-5,9H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPXHSSIALXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves the condensation of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its benzo[d]thiazole core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorine atom and the cyclopropane ring can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in organic electronics.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring can increase its metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
- Brominated Analog (): Replaces the cyclopropanecarboxamide with a 2-bromobenzamide group.
- Cyprofuram () : Shares the cyclopropanecarboxamide group but replaces the benzothiazole core with a tetrahydrofuran-linked 3-chlorophenyl group. This structural divergence suggests distinct biological targets, as cyprofuram is used as a fungicide, whereas the benzothiazole core in the target compound may favor different interactions.
Heterocyclic Core Modifications
- Thiadiazole Derivatives (): Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature a thiadiazole ring instead of benzothiazole. The thiadiazole’s electron-deficient nature contrasts with the benzothiazole’s aromaticity, impacting solubility and reactivity. IR data (1690, 1638 cm⁻¹ for C=O stretches) and a high melting point (200°C) in 4g suggest stronger intermolecular forces compared to the target compound, though direct data for the latter is lacking.
- Triazole Derivatives () : Compound (2) contains a triazole ring with ethyl carbamate and phenylacetyl groups. Its ¹H-NMR signals (e.g., δ 13.0 ppm for NH-triazole) highlight differences in hydrogen bonding compared to the target compound’s NH-cyclopropanecarboxamide.
Spectral and Physicochemical Properties
Biological Activity
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 246.31 g/mol. The compound includes a benzo[d]thiazole moiety, an allyl substituent, and a cyclopropanecarboxamide group, which contribute to its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural characteristics to (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) have shown promising anticancer activity. For instance, fluorinated benzothiazole derivatives have exhibited significant antiproliferative effects against various cancer cell lines. These compounds often act by inducing apoptosis and inhibiting cell proliferation through mechanisms involving DNA damage and metabolic activation by cytochrome P450 enzymes .
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 5F 203 | Benzothiazole core | Antiproliferative |
| DF 203 | Fluorinated derivative | Induces CYP1A1 expression |
| N-(4-Fluorobenzyl)benzamide | Benzamide backbone | Antimicrobial activity |
The mechanism underlying the biological activity of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) involves interactions with various molecular targets, including enzymes and receptors implicated in tumor growth and survival. Preliminary studies suggest that the compound may inhibit specific kinases or transcription factors involved in cancer progression.
Antimicrobial Activity
Compounds structurally related to (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) have also demonstrated antimicrobial properties. For example, benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi, suggesting that this compound may possess similar properties .
Case Studies
- Antiproliferative Effects in Cancer Cells : A study investigating the effects of fluorinated benzothiazoles revealed that certain derivatives could effectively inhibit the growth of sensitive cancer cells without the biphasic dose-response observed in some other compounds. This finding supports the potential use of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) as a therapeutic agent against cancer .
- Metabolic Activation : Research has shown that fluorinated benzothiazoles undergo metabolic activation in sensitive cells, leading to the formation of reactive species that bind to DNA and proteins, ultimately resulting in cell death. This metabolic pathway is crucial for understanding how (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) may exert its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
